molecular formula C16H20N2O3S B4190626 N-(3-nitrophenyl)-1-adamantanesulfinamide

N-(3-nitrophenyl)-1-adamantanesulfinamide

Cat. No. B4190626
M. Wt: 320.4 g/mol
InChI Key: NIOORYSMSMLENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-1-adamantanesulfinamide, also known as NITD-688, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound belongs to the class of sulfinamide derivatives and has been found to exhibit potent antiviral activity against a range of viruses, including dengue virus, Zika virus, and chikungunya virus.

Mechanism of Action

The exact mechanism of action of N-(3-nitrophenyl)-1-adamantanesulfinamide is not fully understood. However, it is believed that the compound acts by inhibiting viral replication through the disruption of viral RNA synthesis. The compound has also been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-1-adamantanesulfinamide has been found to exhibit low toxicity in vitro and in vivo studies. The compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In animal studies, the compound has been found to reduce viral loads and improve survival rates in infected animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-nitrophenyl)-1-adamantanesulfinamide is its potent antiviral activity against a range of viruses, including drug-resistant strains. The compound also exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for the development of antiviral drugs. However, the synthesis of the compound is complex and requires specialized equipment and expertise. The compound is also relatively expensive, which may limit its use in large-scale studies.

Future Directions

There are several potential future directions for the research and development of N-(3-nitrophenyl)-1-adamantanesulfinamide. One area of focus could be the optimization of the synthesis method to make the compound more cost-effective and scalable. Another area of research could be the investigation of the compound's potential applications in the treatment of other viral infections, such as influenza and HIV. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and to identify potential drug targets for the development of antiviral drugs.

Scientific Research Applications

N-(3-nitrophenyl)-1-adamantanesulfinamide has been extensively studied for its potential applications in the development of antiviral drugs. In vitro studies have shown that the compound exhibits potent antiviral activity against a range of viruses, including dengue virus, Zika virus, and chikungunya virus. The compound has also been found to be effective against drug-resistant strains of these viruses.

properties

IUPAC Name

N-(3-nitrophenyl)adamantane-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-18(20)15-3-1-2-14(7-15)17-22(21)16-8-11-4-12(9-16)6-13(5-11)10-16/h1-3,7,11-13,17H,4-6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOORYSMSMLENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-nitrophenyl)-1-adamantanesulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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